molecular formula C20H17N5O4 B2776797 2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-94-7

2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2776797
CAS No.: 899741-94-7
M. Wt: 391.387
InChI Key: YOUXADSLOPDEAV-UHFFFAOYSA-N
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Description

2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes two methoxyphenyl groups attached to a purine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which is used to form the carbon-carbon bonds between the purine core and the methoxyphenyl groups. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the purine core can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
  • 2,9-bis(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
  • 2,9-bis(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide

Uniqueness

2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2,9-bis(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-13-7-3-5-11(9-13)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)12-6-4-8-14(10-12)29-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUXADSLOPDEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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